molecular formula C10H10BrF B3315732 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene CAS No. 951894-66-9

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene

Cat. No.: B3315732
CAS No.: 951894-66-9
M. Wt: 229.09 g/mol
InChI Key: RDQZSNFAAFDKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene is an organic compound that features both bromine and fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene typically involves the bromination of 3-(5-fluoro-2-methylphenyl)-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Addition Reactions: Reagents such as bromine, hydrogen bromide, and other halogens are used. These reactions are often performed in non-polar solvents like carbon tetrachloride or chloroform at room temperature.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed under controlled conditions to achieve selective oxidation.

Major Products Formed

    Substitution Reactions: Products include 3-(5-fluoro-2-methylphenyl)-1-propanol, 3-(5-fluoro-2-methylphenyl)-1-propylamine, and other substituted derivatives.

    Addition Reactions: Products include 2,3-dibromo-3-(5-fluoro-2-methylphenyl)propane and 3-bromo-3-(5-fluoro-2-methylphenyl)propane.

    Oxidation Reactions: Products include 2-bromo-3-(5-fluoro-2-methylphenyl)propane-1,2-diol and 2-bromo-3-(5-fluoro-2-methylphenyl)propene oxide.

Scientific Research Applications

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong interactions with various biological molecules, potentially affecting their function. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorotoluene
  • 5-Bromo-4-fluoro-2-methylaniline
  • 2-Bromo-3-fluoroaniline

Uniqueness

2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the same molecule allows for unique reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-4-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7-3-4-10(12)6-9(7)5-8(2)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQZSNFAAFDKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene
Reactant of Route 3
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene
Reactant of Route 6
2-Bromo-3-(5-fluoro-2-methylphenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.